molecular formula C12H18ClN B6216434 benzyl(cyclobutylmethyl)amine hydrochloride CAS No. 2742661-02-3

benzyl(cyclobutylmethyl)amine hydrochloride

Cat. No.: B6216434
CAS No.: 2742661-02-3
M. Wt: 211.7
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Description

Benzyl(cyclobutylmethyl)amine hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

2742661-02-3

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(cyclobutylmethyl)amine hydrochloride typically involves the reaction of benzylamine with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Benzyl(cyclobutylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Substituted benzyl(cyclobutylmethyl)amine derivatives.

Scientific Research Applications

Benzyl(cyclobutylmethyl)amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzyl(cyclobutylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites or altering the conformation of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue with similar reactivity but lacking the cyclobutylmethyl group.

    Cyclobutylmethylamine: Similar structure but without the benzyl group.

    N-Benzylcyclobutylamine: A closely related compound with slight structural differences.

Uniqueness

Benzyl(cyclobutylmethyl)amine hydrochloride is unique due to the presence of both benzyl and cyclobutylmethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications.

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